![molecular formula C10H16BrNO B14497626 2-[Benzyl(methyl)amino]ethanol;hydrobromide CAS No. 63557-12-0](/img/structure/B14497626.png)
2-[Benzyl(methyl)amino]ethanol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(methyl)amino]ethanol;hydrobromide is an organic compound with the molecular formula C10H15NO·HBr. It is a derivative of ethanol where the hydroxyl group is substituted with a benzyl(methyl)amino group. This compound is known for its applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]ethanol;hydrobromide typically involves the reaction of benzylamine with ethylene oxide in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} ]
The resulting product, 2-[Benzyl(methyl)amino]ethanol, is then treated with hydrobromic acid to form the hydrobromide salt: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} \cdot \text{HBr} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Benzyl(methyl)amino]ethanol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of benzyl(methyl)aminoacetaldehyde or benzyl(methyl)aminoacetone.
Reduction: Formation of benzyl(methyl)amine.
Substitution: Formation of benzyl(methyl)aminoethyl halides.
Applications De Recherche Scientifique
2-[Benzyl(methyl)amino]ethanol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2-[Benzyl(methyl)amino]ethanol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the methyl group.
N-Benzylethanolamine: Another similar compound with a slightly different substitution pattern.
N-Methyl-N-benzylethanolamine: Similar structure with a different substitution on the nitrogen atom.
Uniqueness
2-[Benzyl(methyl)amino]ethanol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the amino moiety can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63557-12-0 |
|---|---|
Formule moléculaire |
C10H16BrNO |
Poids moléculaire |
246.14 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]ethanol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-11(7-8-12)9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H |
Clé InChI |
KGVBPJJZZXBFNS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CC1=CC=CC=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


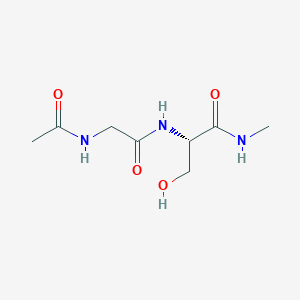
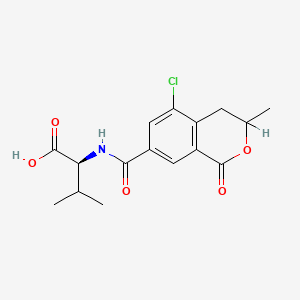

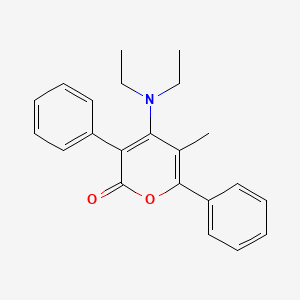
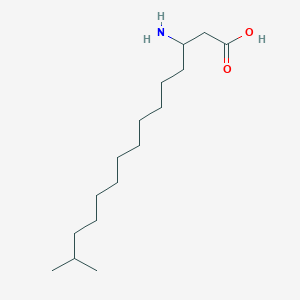
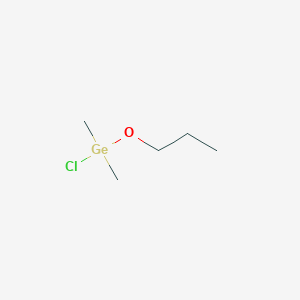
![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)

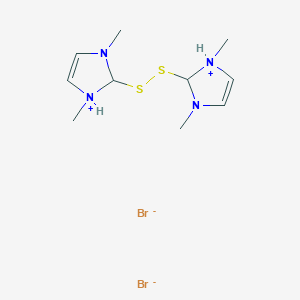
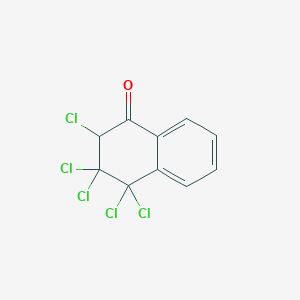
![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)

![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
